1,2,4-Trichlorobut-2-ene
Overview
Description
1,2,4-Trichlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₅Cl₃. It is a colorless liquid with a density of 1.305 g/cm³ and a boiling point of 189.5°C at 760 mmHg . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
1,2,4-Trichlorobut-2-ene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The process typically includes the liquid- or vapor-phase chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. This mixture is then isomerized and further chlorinated to yield this compound . Industrial production methods often involve the use of catalysts and controlled reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,2,4-Trichlorobut-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated aldehydes or acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) to produce less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include iron (III) chloride for chlorination and sodium hydroxide for dehydrochlorination. Major products formed from these reactions include various chlorinated butenes and butadienes .
Scientific Research Applications
1,2,4-Trichlorobut-2-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organochlorine compounds and heterocycles.
Biology: Research studies often utilize this compound to investigate the effects of chlorinated hydrocarbons on biological systems.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is employed in the production of synthetic rubbers and other polymers.
Mechanism of Action
The mechanism of action of 1,2,4-trichlorobut-2-ene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic addition and substitution mechanisms. The pathways involved typically include the formation of carbocations and subsequent rearrangements or substitutions .
Comparison with Similar Compounds
1,2,4-Trichlorobut-2-ene can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: This compound is also an organochlorine with similar reactivity but differs in the number and position of chlorine atoms.
1,2,3-Trichlorobut-2-ene: Another chlorinated butene with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
(Z)-1,2,4-trichlorobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3/c5-2-1-4(7)3-6/h1H,2-3H2/b4-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCATGXBSQWDDJ-RJRFIUFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(/CCl)\Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2431-54-1 | |
Record name | 1,2,4-Trichloro-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-trichlorobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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